An In-depth Technical Guide to 2-Bromopropionitrile: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Bromopropionitrile: Chemical Properties, Structure, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and handling of 2-bromopropionitrile for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
2-Bromopropionitrile, also known as α-bromopropionitrile, is a colorless liquid characterized by a strong, pungent odor.[1] It is an organic compound with significant applications as an intermediate in various organic synthesis reactions, including the production of pharmaceuticals and pesticides.[1]
| Identifier | Value |
| IUPAC Name | 2-Bromopropanenitrile |
| Synonyms | (±)-2-Bromopropionitrile, α-Bromopropionitrile[2][3] |
| CAS Number | 19481-82-4[2] |
| Molecular Formula | C₃H₄BrN[1][4][5] |
| Linear Formula | CH₃CH(Br)CN[2] |
| SMILES String | CC(Br)C#N[2] |
| InChI | 1S/C3H4BrN/c1-3(4)2-5/h3H,1H3[2] |
| InChI Key | PYNYHMRMZOGVML-UHFFFAOYSA-N[2] |
| Property | Value |
| Molecular Weight | 133.97 g/mol [2][5] |
| Appearance | Colorless liquid[1] |
| Density | 1.55 g/mL at 25 °C[1][2][6] |
| Boiling Point | 68-69 °C at 50 mmHg[1][2][6] |
| Flash Point | 58 °C (136.4 °F) - closed cup[2] |
| Refractive Index | n20/D 1.461[1][2][6] |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol, benzene, and dichloromethane.[1] |
graph 2_Bromopropionitrile_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=12, fontname="sans-serif", color="#5F6368"];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,0.866!"]; Br [pos="1.8,-1!"]; N [pos="-1,0!"]; H1 [pos="2.2,1.8!"]; H2 [pos="3.5,0.866!"]; H3 [pos="2.2,-0.1!"]; H4 [pos="1.8,0.5!"];
// Bonds C1 -- N [label="", style=bold, len=0.8]; C1 -- N [label="", style=bold, len=0.8, headport="n", tailport="n"]; C1 -- N [label="", style=bold, len=0.8, headport="s", tailport="s"]; C1 -- C2; C2 -- C3; C2 -- Br; C2 -- H4; C3 -- H1; C3 -- H2; C3 -- H3; }
Caption: 2D structure of 2-Bromopropionitrile.
Reactivity and Applications
2-Bromopropionitrile serves as a versatile intermediate in organic synthesis.[1] Its reactivity is primarily centered around the electrophilic carbon atom bonded to the bromine and the nitrile group.
One notable application is its use as an initiator in activators generated by electron transfer for atom transfer radical polymerization (AGET ATRP) of acrylonitrile, a reaction catalyzed by a Yb-based catalyst.[6]
Experimental Protocols
The following are representative protocols for the synthesis of 2-bromopropionitrile and its subsequent use in a nucleophilic substitution reaction. These methods are based on established chemical principles.
This protocol describes the direct bromination of propionitrile (B127096) at the alpha-position using N-bromosuccinimide (NBS) under radical conditions.[7]
Materials:
-
Propionitrile
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, UV lamp
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propionitrile (1.0 equivalent) in carbon tetrachloride.[7]
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator.[7]
-
Heat the mixture to reflux under an inert atmosphere while irradiating with a UV lamp to initiate the radical reaction.[7]
-
Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter off the succinimide (B58015) byproduct.[7]
-
Remove the solvent under reduced pressure.
-
Purify the crude 2-bromopropionitrile by fractional distillation under reduced pressure.[7]
Caption: Experimental workflow for the synthesis of 2-Bromopropionitrile.
This protocol demonstrates a typical Sₙ2 reaction using 2-bromopropionitrile as the electrophile to synthesize 2-azidopropionitrile.
Materials:
-
2-Bromopropionitrile
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Under an inert atmosphere, dissolve 2-bromopropionitrile (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the mixture at an elevated temperature (e.g., 60°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform a work-up by diluting with ethyl acetate and washing with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved through column chromatography if necessary.
Safety and Handling
2-Bromopropionitrile is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1][8]
Hazard Classifications:
-
Flammable liquid (Category 3)[2]
-
Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4)[1][2]
-
May cause respiratory irritation (STOT SE 3)[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8][9]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[1][8][9]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter for organic vapors if inhalation risk exists.[2]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[9][10]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][11]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][9]
In case of exposure, immediately flush eyes or skin with plenty of water and seek medical attention.[1][9] If inhaled, move to fresh air.[8][9] If swallowed, contact a poison control center or doctor immediately.[8][9]
References
- 1. chembk.com [chembk.com]
- 2. 2-溴丙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Bromopropionitrile | C3H4BrN | CID 140538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanenitrile, 2-bromo-, (S)- | C3H4BrN | CID 71482799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMOPROPIONITRILE | 19481-82-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-Bromopropionitrile | 19481-82-4 | FB59552 | Biosynth [biosynth.com]
